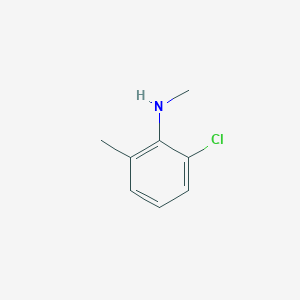
2-chloro-N,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,6-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups, and one hydrogen atom on the nitrogen is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N,6-dimethylaniline can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as sodium acetate in acetic acid, leading to the formation of 2-chloro-N-(2,6-dimethylphenyl)acetamide, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a catalyst prepared by immersing gamma-alumina in magnesium nitrate and aluminum nitrate solutions, followed by impregnation with palladium chloride and hydrochloric acid, can be used to synthesize 2,6-dimethylaniline, which is then chlorinated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate in acetic acid are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products
Substitution: Substitution reactions can yield various derivatives, such as N-substituted anilines.
Oxidation: Oxidation can produce compounds like nitro derivatives.
Reduction: Reduction can lead to the formation of amines.
Scientific Research Applications
2-chloro-N,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,6-dimethylaniline depends on its specific application. In the synthesis of pharmaceuticals like lidocaine, the compound undergoes nucleophilic substitution reactions to form the active drug. The molecular targets and pathways involved in its biological activity include interactions with enzymes and receptors that mediate its effects .
Comparison with Similar Compounds
2-chloro-N,6-dimethylaniline can be compared with other similar compounds, such as:
2,6-dimethylaniline: Lacks the chlorine atom and is used in the synthesis of various drugs and chemicals.
2-chloro-N,N-dimethylaniline: Has two methyl groups on the nitrogen atom and is used as an intermediate in organic synthesis.
2-chloro-2’,6’-dimethylacetanilide: Used in the determination of enantiomers in blood plasma and has anti-inflammatory properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
InChI Key |
FWQUBKZCULDUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


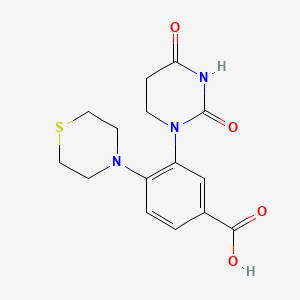

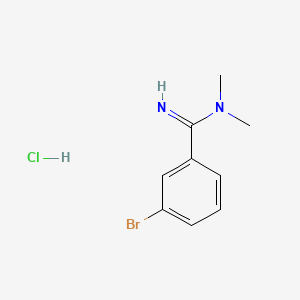
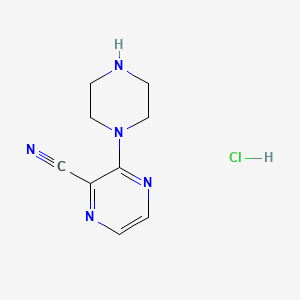

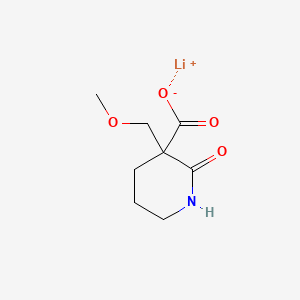
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
![Methyl 7-oxospiro[3.4]octane-6-carboxylate](/img/structure/B13488748.png)

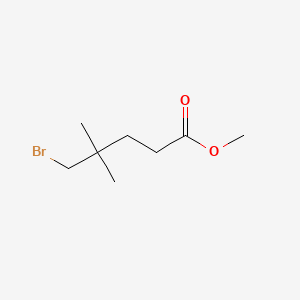



![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
